5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1573547-55-3
VCID: VC2588683
InChI: InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3
SMILES: CC(C)CC(=O)N1C(=O)C=C(O1)N
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one

CAS No.: 1573547-55-3

Cat. No.: VC2588683

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one - 1573547-55-3

Specification

CAS No. 1573547-55-3
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name 5-amino-2-(3-methylbutanoyl)-1,2-oxazol-3-one
Standard InChI InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3
Standard InChI Key DFQSFUMPZLKGLD-UHFFFAOYSA-N
SMILES CC(C)CC(=O)N1C(=O)C=C(O1)N
Canonical SMILES CC(C)CC(=O)N1C(=O)C=C(O1)N

Introduction

Chemical Identity

PropertyDetails
IUPAC Name5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Chemical StructureIsoxazole ring with an amino group at position 5 and a 3-methylbutanoyl side chain attached at position 2.

The compound belongs to the isoxazolone class, which is known for its diverse biological activities and synthetic versatility.

Structural Features

The molecular structure of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one includes:

  • An isoxazole ring: A five-membered aromatic ring containing one nitrogen and one oxygen atom.

  • A ketone group: Positioned at the third carbon of the isoxazole ring.

  • A 3-methylbutanoyl substituent: Attached to the second carbon of the ring via a carbonyl group.

  • An amino group: Located at the fifth position of the ring.

These features make it a potentially reactive compound for further chemical modifications.

Synthesis

The synthesis of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one can be achieved through a multi-step process involving:

  • Formation of the isoxazole ring:

    • Typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.

    • The reaction proceeds under mild conditions using catalytic bases or acids.

  • Introduction of the 3-methylbutanoyl group:

    • Acylation at position 2 of the isoxazole ring using a suitable acid chloride or anhydride (e.g., 3-methylbutanoyl chloride).

  • Amination at position 5:

    • This step involves selective substitution or direct functionalization to introduce an amino group.

Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may enhance yield and reduce reaction times.

Biological Activity

Isoxazoles and their derivatives are widely studied for their pharmacological properties, including:

  • Antimicrobial activity: Isoxazoles exhibit broad-spectrum antibacterial and antifungal effects.

  • Anti-inflammatory potential: The compound's structure suggests possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer properties: Isoxazolone derivatives have shown cytotoxic effects on various cancer cell lines.

Synthetic Utility

The functional groups in this compound make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.

Analytical Characterization

To confirm its identity and purity, 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one can be analyzed using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Identifies proton environments, including signals from methyl groups and amines.

    • 13C^{13}C-NMR: Confirms carbon skeleton, especially carbonyl carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=184m/z = 184, corresponding to its molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for:

      • Amino group (3400\sim3400 cm1^{-1}).

      • Carbonyl group (1700\sim1700 cm1^{-1}).

      • Isoxazole ring vibrations (1500\sim150016001600 cm1^{-1}).

  • High-Performance Liquid Chromatography (HPLC):

    • Ensures purity and quantifies yield in synthetic processes.

Comparative Analysis with Related Compounds

Compound NameKey SubstituentsBiological Activity
5-amino-2-(3-methylbutanoyl)isoxazol-3-oneAmino, ketone, methylbutanoylAntimicrobial, anti-inflammatory
5-(aminomethyl)-4-(2-hydroxyethyl)isoxazol-3-one Hydroxyethyl, aminomethylNeuroprotective
N-(aryl)isoxazolinonesAryl groupsAnticancer

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